N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide
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Description
N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H22N4O4S2 and its molecular weight is 458.55. The purity is usually 95%.
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Scientific Research Applications
Mechanism of Formation and Chemical Properties
The formation of 1,3,4-thiadiazoles, including compounds structurally related to N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide, involves condensation reactions of thiobenzamides and N-substituted thioureas under specific conditions, showcasing the chemical versatility of the thiadiazole core. The process is influenced by the presence of dimethyl sulfoxide and acid catalysts, highlighting the compound's synthesis pathway and its structural confirmation through spectroscopic methods and X-ray diffraction (Forlani, Lugli, Boga, Corradi, & Sgarabotto, 2000).
Antiproliferative and Antimicrobial Properties
Research into thiadiazole derivatives has uncovered their potential in pharmacology, notably for their antiproliferative and antimicrobial properties. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have demonstrated significant biological activities, including DNA protection against oxidative stress and strong antimicrobial activity against certain strains of bacteria. These findings underscore the therapeutic potential of thiadiazole compounds in developing new treatment strategies with minimal cytotoxicity against cancer cells (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).
Photodynamic Therapy Applications
The exploration of thiadiazole derivatives extends into photodynamic therapy (PDT) for cancer treatment. Studies on zinc phthalocyanine derivatives substituted with thiadiazole groups have demonstrated high singlet oxygen quantum yields, making them promising candidates as Type II photosensitizers in PDT. Their good fluorescence properties and photodegradation quantum yields indicate their potential application in treating cancer, emphasizing the compound's utility in medical research (Pişkin, Canpolat, & Öztürk, 2020).
Novel Synthetic Routes and Derivatives
Advancements in the synthesis of thiadiazole derivatives have led to the development of new compounds with potential biological activities. For example, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives have been prepared, showcasing a convenient and fast method for generating compounds with potential applications in medicinal chemistry (Yu, Hu, Wan, Li, Zheng, & Xu, 2014).
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-12-5-6-13(2)17(7-12)22-18(26)11-30-21-25-24-20(31-21)23-19(27)14-8-15(28-3)10-16(9-14)29-4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEYMIFHBPXESA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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